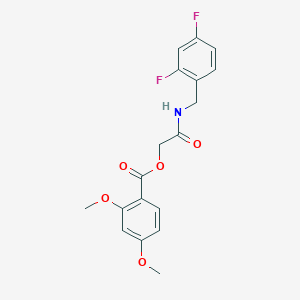![molecular formula C12H21NO3 B2924237 Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate CAS No. 1638768-33-8](/img/structure/B2924237.png)
Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate is a chemical compound with the molecular formula C₁₃H₂₃NO₃ . It is a white solid and has a molecular weight of 241.17 .
Synthesis Analysis
The synthesis of such compounds is often challenging. An efficient and modular approach towards new 1,2-disubstituted bicyclo [2.1.1]hexane modules has been disclosed. The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method is robust, scalable (>10 g), and mild .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO3/c1-10(2,3)17-9(15)13-6-11(5-13,7-14)8-16-13/h14H,5-8H2,1-3H3,(H,13,15) . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 241.17 .Wissenschaftliche Forschungsanwendungen
Synthetic Organic Chemistry
This compound serves as a versatile building block in synthetic organic chemistry. Its bicyclic structure is rich in sp3 hybridized carbons, which are valuable for constructing three-dimensional molecular architectures . The compound can undergo various transformations, such as photochemical [2+2] cycloadditions, to generate new chemical entities. This adaptability makes it a prime candidate for synthesizing novel organic molecules with potential applications in drug development and materials science.
Medicinal Chemistry
In medicinal chemistry, the bicyclo[2.1.1]hexane core of the compound is of particular interest due to its ability to act as a bioisostere . Bioisosteres are groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical entity. This compound’s rigid structure can be used to modulate the solubility, activity, and conformational restriction of drug candidates, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
Lead Compound Optimization
The tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate can be employed in the optimization of lead compounds . Its incorporation into a lead structure can enhance the molecule’s three-dimensional character, which is a desirable feature in the quest to ‘escape flatland’ in drug design. This can lead to increased solubility, reduced promiscuity, and decreased likelihood of Cyp450 enzyme inhibition.
Material Science
In the field of material science, the compound’s bicyclic framework can be utilized to create polymers with novel properties . The strain within the bicyclic system can impart unique mechanical properties to the resulting materials, such as increased resilience or elasticity. This makes it a candidate for developing new materials with specific performance characteristics required in high-tech applications.
Chemical Space Exploration
The compound is instrumental in exploring new chemical spaces due to its highly derivatizable nature . Researchers can introduce various functional groups to the core structure, allowing for the generation of a diverse array of molecules. This diversity is crucial for identifying new active compounds in pharmaceutical research and for discovering substances with unique properties for various industrial applications.
Photochemistry Research
The tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate is a subject of interest in photochemistry research . Its structure is amenable to photochemical reactions, which are essential for creating complex molecules with precision. This area of research is particularly relevant for developing new synthetic methodologies that can be applied in the production of fine chemicals and pharmaceuticals.
Conformational Studies
Due to its rigid and well-defined structure, this compound is ideal for conformational studies . Researchers can investigate how the compound’s shape affects its reactivity and interaction with other molecules. These studies are fundamental for understanding molecular recognition processes, which are central to the development of new sensors, catalysts, and drug molecules.
Environmental Chemistry
Lastly, the compound’s potential for transformation into various derivatives makes it a candidate for environmental chemistry applications . It could be used to synthesize compounds that interact with pollutants or facilitate the breakdown of harmful substances. This application is still speculative but represents an exciting direction for future research.
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its synthetic accessibility and potential applications. The compound can be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . This suggests potential for a wide range of applications in various fields, including medicinal chemistry.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)-1-bicyclo[2.1.1]hexanyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-10(2,3)16-9(15)13-12-5-4-11(6-12,7-12)8-14/h14H,4-8H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPHCLFRJYHLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

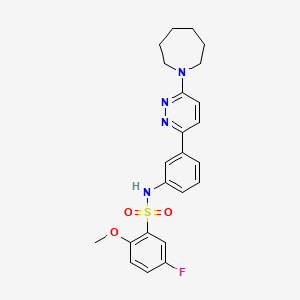

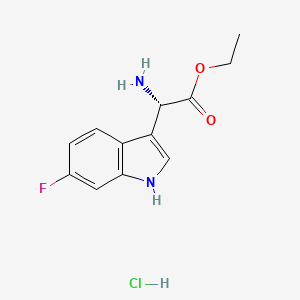
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanone](/img/structure/B2924157.png)
![N-(4-chlorophenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2924158.png)
![4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate](/img/structure/B2924160.png)
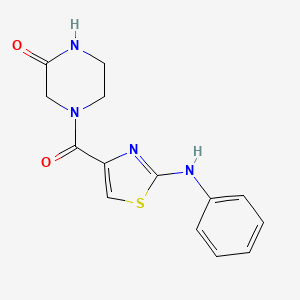
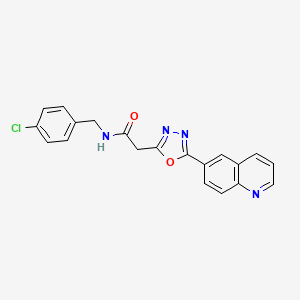
![2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N,N-dipropylacetamide](/img/structure/B2924164.png)

![Methyl 6-{[(3-chloro-4-methoxyphenyl)sulfonyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2924167.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2924168.png)
![2-[(3,4-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2924170.png)
